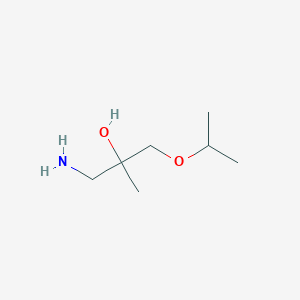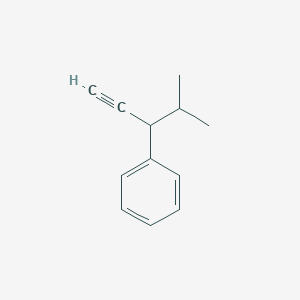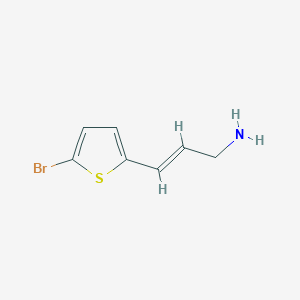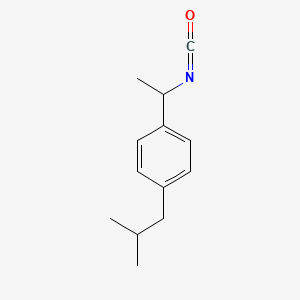
1-Isobutyl-4-(1-isocyanatoethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isobutyl-4-(1-isocyanatoethyl)benzene is an organic compound with the molecular formula C13H17NO It is a derivative of benzene, featuring an isobutyl group and an isocyanatoethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Isobutyl-4-(1-isocyanatoethyl)benzene can be synthesized through the reaction of 1-isobutyl-4-(1-hydroxyethyl)benzene with phosgene or a phosgene equivalent. The reaction typically occurs under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-Isobutyl-4-(1-isocyanatoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with amines to form ureas.
Addition Reactions: The isocyanate group can react with alcohols to form carbamates.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: Used in the formation of ureas.
Alcohols: Used in the formation of carbamates.
Water: Used in hydrolysis reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
1-Isobutyl-4-(1-isocyanatoethyl)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Potential multitarget inhibitors of soluble epoxide hydrolase (sEH) and cyclooxygenase (COX), which are targets for neuropathic pain therapy.
Material Science: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-isobutyl-4-(1-isocyanatoethyl)benzene involves its reactivity with nucleophiles such as amines and alcohols. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of ureas and carbamates, which have various biological and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Isobutyl-4-(1-hydroxyethyl)benzene: A precursor in the synthesis of 1-isobutyl-4-(1-isocyanatoethyl)benzene.
Ibuprofen: Contains an isobutylphenyl group similar to this compound.
Uniqueness
This compound is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it valuable in the production of a wide range of compounds with diverse applications .
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
1-(1-isocyanatoethyl)-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C13H17NO/c1-10(2)8-12-4-6-13(7-5-12)11(3)14-9-15/h4-7,10-11H,8H2,1-3H3 |
InChI-Schlüssel |
AUYHBCOFPVPFFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



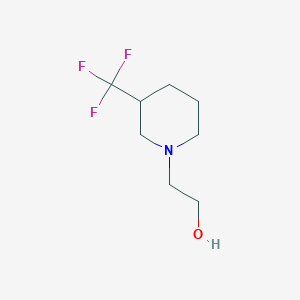
![N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13593482.png)
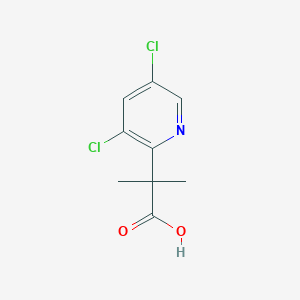



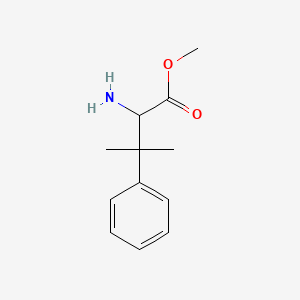
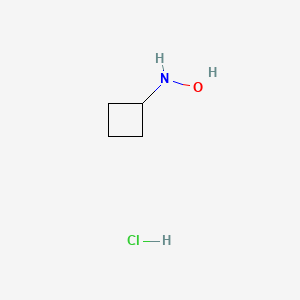
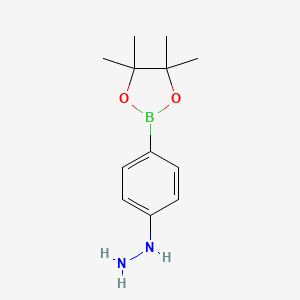
![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13593526.png)
